molecular formula C20H24N4O2 B7540442 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea

Cat. No. B7540442
M. Wt: 352.4 g/mol
InChI Key: XZXUSPJSFJCASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as BPU and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of BPU involves its binding to serotonin receptors in the brain. This binding leads to an increase in the levels of serotonin, a neurotransmitter that is responsible for regulating mood, appetite, and sleep. By increasing the levels of serotonin, BPU has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
BPU has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to its antidepressant and anxiolytic effects. BPU has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

BPU has several advantages for laboratory experiments. It is easy to synthesize and produces high yields of pure product. BPU also has a high affinity for serotonin receptors, making it a useful tool for studying the effects of serotonin on the brain. However, BPU also has some limitations in laboratory experiments. It has a short half-life, making it difficult to study its long-term effects. BPU also has some toxicity, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of BPU. One direction is to study its potential as an anti-cancer agent in more detail. Another direction is to study its long-term effects on the brain and its potential as a treatment for depression and anxiety disorders. Additionally, the synthesis of BPU could be optimized to produce derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of BPU involves the reaction of 1-(2-aminopropyl)-4-benzylpiperazine with phenyl isocyanate in the presence of a catalyst. The resulting product is 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea. This synthesis method has been optimized to produce high yields of pure BPU, making it a popular choice for scientific research.

Scientific Research Applications

BPU has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a high affinity for serotonin receptors, making it a promising candidate for the treatment of depression and anxiety disorders. BPU has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(15-21-20(26)22-18-9-5-2-6-10-18)24-13-11-23(12-14-24)16-17-7-3-1-4-8-17/h1-10H,11-16H2,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUSPJSFJCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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